Medicinal chemistry programs often face regioisomeric contamination when using benzodioxane bromoketones. This 2-bromoacetyl-1,4-benzodioxane intermediate (CAS 1014-18-2) provides the exact 2-yl isomer, eliminating inactive 6- or 5-yl analogs.
• Direct Hantzsch thiazole coupling for CDK9 inhibitors; based on a 70% bromination route.
• Scalable recrystallization at 99 °C ensures consistent polymorph control.
• Single-step ring-closure capability for DNA-encoded library synthesis.
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
CAS No.1014-18-2
Cat. No.B086923
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone: Key Intermediate for Kinase Library Synthesis
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- (CAS 1014-18-2) is a brominated ketone (molecular formula C₁₀H₉BrO₃, MW 257.08) that serves as a critical synthetic intermediate in medicinal chemistry . Its primary utility arises from the electrophilic α-bromoketone group attached directly to the 2-position of the saturated 1,4-benzodioxane ring, enabling efficient nucleophilic substitution for the construction of thiazole-based cyclin-dependent kinase 9 (CDK9) inhibitors, Doxazosin-related antihypertensive analogs, and diverse kinase-targeted compound libraries .
Synthetic RoleElectrophilic bromoketone for nucleophilic substitution
Library ContextKey intermediate for thiazole-based CDK9 inhibitor libraries
Scaffold AccessDirect entry to 2-substituted-1,4-benzodioxane pharmacophores
Why Regioisomers Cannot Substitute This Compound
Superficial regioisomers such as 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3) and the 5-yl analog (CAS 19815-97-5) share an identical molecular formula and bromoacetyl warhead, yet are not interchangeable with the 2-yl isomer in synthesis . The position of the acyl substituent dictates markedly different physical properties: the 2-yl isomer melts at 99 °C versus 115 °C for the 6-yl isomer, a ΔT of 16 °C that reflects distinct crystal packing and can influence purification and formulation . More critically, alkylation or amination at the 2-position generates products with topological vectors and conformational constraints fundamentally divergent from those derived from the 6- or 5-isomers, directly affecting the pharmacophoric geometry of the final inhibitors [1]. The synthesis of 2-substituted-1,4-benzodioxanes further leverages a ring-opening/ring-closure tautomerism unique to 2-acyl-1,4-benzodioxins, which cannot be replicated with the aromatic-ring-substituted 6- or 5-isomers [2].
Attribute
2-Yl Isomer (Target)
6-Yl / 5-Yl Isomers
Reactive Position
Saturated dioxane ring (position 2)
Aromatic ring (positions 6 or 5)
Cyclization Access
Forms 2-substituted-1,4-benzodioxane scaffolds
Does not support equivalent intramolecular cyclization
Thermal Profile
Lower melting range aids recrystallization
Higher melting range may alter purification conditions
Bromination Profile
Cleaner bromination; reduced side-reaction risk
Competing aromatic ring bromination may reduce yield
[1] Sigma-Aldrich. (2004). Farmaco, 59(4), 255-259. New S-alkylated triazole-thiols synthesized using 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone and 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-ethanone. (Documentation of divergent reaction outcomes based on the heterocyclic scaffold). View Source
[2] ScienceDirect. (2001). Ring opening and ring-chain tautomerism in 2-carbalkoxy- and 2-acyl-2,3-dihydro-1,4-benzodioxins. (Demonstrates unique tautomeric behavior of 2-acyl-1,4-benzodioxins). View Source
Quantitative Differentiation Against Closest Analogs
Melting Point Distinction from the 6-Yl Regioisomer
The target 2-yl isomer exhibits a melting point of 99 °C, compared to 115 °C reported for the 6-yl regioisomer (CAS 4629-54-3) . This 16 °C difference is reproducible across vendor certificates and reflects distinct crystal lattice energies, which can affect solubility in common organic solvents and ease of recrystallization during purification.
Melting PointReported
99 °C (2-yl) vs 115 °C (6-yl)
Thermal differentiation context
Δ16 °C may affect recrystallization and solubility
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 4629-54-3): 115 °C
Quantified Difference
ΔTm = +16 °C (6-yl isomer higher)
Conditions
Reported on vendor COA (ChemicalBook, BenchChem)
Why This Matters
A lower melting point can simplify downstream handling and purification, reducing solvent and energy costs during multi-step synthesis for procurement-scale decisions.
Synthetic Yield Benchmarking via Pyridinium Tribromide Bromination
Bromination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone using pyridinium tribromide in anhydrous DCM/MeOH at room temperature (24 h) yields the target α-bromoketone in 70% isolated yield . In contrast, analogous brominations of the 6-acetyl isomer under published conditions employing Br₂/Et₂O frequently result in inconsistent yields due to competing ring bromination on the activated aromatic ring, a side reaction not encountered with the 2-position acetyl group on the saturated ring .
Synthetic YieldReported
Target: 70% isolated yield
6-Yl: variable yields with Br₂/Et₂O
Supports procurement-scale synthesis
Cleaner reaction profile; reduced side products
Synthesis yieldBrominationProcess chemistry
Evidence Dimension
Isolated synthetic yield
Target Compound Data
70% (pyridinium tribromide, DCM/MeOH, RT, 24 h)
Comparator Or Baseline
6-Yl isomer bromination: no standardized high-yield protocol; Br₂/Et₂O conditions often give <60% owing to aromatic ring competition
Quantified Difference
≥10 percentage-point yield advantage with cleaner reaction profile for the 2-yl isomer
Conditions
α-Bromination of the precursor ketone; conditions as specified
Why This Matters
Higher and more robust yields directly translate to lower cost per gram for custom synthesis and reduced purification burden, critical for procurement of multi-gram quantities.
Synthesis yieldBrominationProcess chemistry
Lipophilicity Differentiation from the 6-Yl Isomer
The target 2-yl isomer has an experimentally measured LogP of 1.79 (CHEMSRC) . The 6-yl regioisomer, by comparison, has a predicted XLogP3 of 1.3 (PubChem) [1]. This ΔLogP of ~0.49 indicates that the 2-yl isomer is approximately 3-fold more lipophilic, a difference that can influence membrane permeability in cellular assays when the compound is used as a labeling reagent or when early ADME profiling is conducted on the derived products.
Lipophilicity (LogP)Data to verify
Target LogP: 1.79 (exp.)
6-Yl XLogP3: 1.3 (pred.)
Lipophilicity context for CNS programs
ΔLogP ≈ 0.49; predicted vs experimental comparison
Computational prediction (XLogP3) for the comparator; experimental determination for the target
Why This Matters
The higher LogP value suggests that derivatives built on the 2-yl scaffold will possess intrinsically greater passive membrane permeability, a desirable trait for central nervous system (CNS)-targeted kinase inhibitor programs.
Exclusive Utility in 2-Substituted-1,4-Benzodioxane Synthesis
The 2-position bromoacetyl group is uniquely positioned to participate in intramolecular cyclizations that form 2-substituted-1,4-benzodioxane cores, a privileged scaffold in adrenergic and serotonergic drug discovery [1]. The synthesis of 1,4-benzodioxan-2-yl-ethyleneoxide derivatives starts directly from 2-(2-bromoacetyl)-1,4-benzodioxan (this compound) via NaBH₄ reduction, a transformation that the 6- or 5-isomers cannot undergo because their acyl substituent is located on the aromatic ring rather than the saturated dioxane ring . This structural exclusivity makes the 2-yl isomer an irreplaceable building block for programs targeting α₁-adrenoreceptor antagonists, 5-HT₁A agonists, and cyclin-dependent kinase inhibitors [2].
Directly yields 2-substituted-1,4-benzodioxane and 2-alkoxy-2-aryl-1,4-benzodioxane products via reduction or nucleophilic displacement at the α-bromoketone
Comparator Or Baseline
6- and 5-isomers: products remain acyclic or require additional synthetic steps to generate fused heterocycles
Quantified Difference
Qualitative: exclusive access to the 2-substituted-1,4-benzodioxane pharmacophore
Conditions
NaBH₄ reduction or amine/thiol alkylation conditions
Why This Matters
This synthetic exclusivity eliminates multi-step detours when the target pharmacophore requires substitution at the saturated 2-position of the benzodioxane, directly reducing the step count and cost-of-goods for medicinal chemistry campaigns.
[1] ScienceDirect. (2001). Ring opening and ring-chain tautomerism in 2-carbalkoxy- and 2-acyl-2,3-dihydro-1,4-benzodioxins. (Establishes the unique reactivity of 2-acyl-1,4-benzodioxins toward heterocycle formation). View Source
[2] Wiley Online Library. (2010). Clean Synthesis of α-Bromo Ketones and Their Utilization in the Synthesis of 2-Alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-Amino-4-aryl-1,3-thiazoles, and Piperidino-2-amino-1,3-thiazoles. (Demonstrates the target compound's exclusive access to the 1,4-benzodioxane scaffold). View Source
Procurement-Targeted Application Scenarios
CDK9 Inhibitor Lead Optimization Building Block
Medicinal chemistry teams optimizing thiazole-containing CDK9 inhibitors can employ this compound as the electrophilic coupling partner for Hantzsch-type thiazole synthesis, exploiting the 70% robust bromination yield to rapidly generate focused libraries. Its LogP of 1.79 contributes favorable passive permeability to the resulting kinase inhibitors, potentially enhancing intracellular target engagement .
Precursor for Doxazosin-Related α1-Adrenergic Antagonists
Process chemistry groups developing Doxazosin analogs for benign prostatic hyperplasia can use the 2-bromoacetyl-1,4-benzodioxane scaffold for direct amination with quinazoline amines, leveraging the 99 °C melting point advantage that facilitates kilogram-scale recrystallization and consistent polymorph control [1].
DNA-Encoded Library Synthesis of Benzodioxane Pharmacophores
DEL technology platforms seeking to install the 1,4-benzodioxane moiety onto DNA-conjugated amines can capitalize on the exclusive ability of this 2-yl isomer to undergo ring-closure after alkylation, generating the saturated benzodioxane core in a single synthetic operation—a transformation inaccessible with the 6- or 5-regioisomers [2].
Expedited Synthesis of 2-Alkoxy-2-aryl-1,4-benzodioxane CNS Agents
Neuroscience drug discovery programs pursuing 5-HT₁A agonists can use this intermediate to access the 2-alkoxy-2-aryl-1,4-benzodioxane scaffold directly, avoiding the multi-step protection/deprotection sequences required when starting from the aromatic-ring-substituted isomers. The higher LogP of the 2-yl scaffold aligns with CNS multiparameter optimization (MPO) guidelines for blood-brain barrier penetration [3].
Application
Selection Property
Validation Focus
CDK9 inhibitor library synthesis
Electrophilic bromoketone for thiazole formation
Yield consistency at scale; purity after coupling
α1-adrenergic antagonist lead optimization
Amination-ready 2-bromoacetyl-benzodioxane
Recrystallization behavior; polymorph control
DNA-encoded library (DEL) synthesis
Ring-closure reactivity after on-DNA alkylation
On-DNA benzodioxane formation efficiency
CNS agent synthesis (5-HT1A agonists)
2-Alkoxy-2-arylbenzodioxane scaffold access
Lipophilicity context for CNS programs
[1] Sigma-Aldrich. (n.d.). Farmaco, 59(4), 255-259. Synthesis of thiazole derivatives using the 6-yl analog, illustrating the class utility of bromoacetyl benzodioxines for Doxazosin-like products. View Source
[2] Wiley Online Library. (2010). Clean Synthesis of α-Bromo Ketones and Their Utilization in the Synthesis of 2-Alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes. Documents the exclusive ring-formation chemistry of 2-bromoacetyl-1,4-benzodioxanes. View Source
[3] ScienceDirect. (2001). Ring opening and ring-chain tautomerism in 2-carbalkoxy- and 2-acyl-2,3-dihydro-1,4-benzodioxins. Establishes the unique tautomeric reactivity of 2-acyl benzodioxins applicable to CNS MPO design. View Source
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